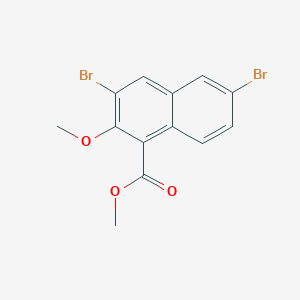

Methyl 3,6-dibromo-2-methoxy-1-naphthoate

Descripción general

Descripción

Methyl 3,6-dibromo-2-methoxy-1-naphthoate is an organic compound with the chemical formula C13H10Br2O3 and a molecular weight of 374.02 g/mol It is a derivative of naphthalene, characterized by the presence of two bromine atoms, a methoxy group, and a methyl ester group on the naphthalene ring

Métodos De Preparación

The synthesis of Methyl 3,6-dibromo-2-methoxy-1-naphthoate typically involves the bromination of 2-methoxy-1-naphthoic acid followed by esterification. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atoms at positions 3 and 6 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

-

Bromine Replacement with Nucleophiles :

-

Reaction with amines (e.g., ammonia, alkylamines) in polar aprotic solvents (e.g., DMF) at 80–100°C yields mono- or di-substituted products, depending on stoichiometry .

-

Methoxy groups at position 2 direct substitution to the less hindered bromine at position 6 due to steric and electronic effects .

-

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | DMF, 100°C, 12 h | 3-Bromo-2-methoxy-6-amino-1-naphthoate | 62% | |

| NaOMe | MeOH, reflux, 6 h | 3-Methoxy-6-bromo-2-methoxy-1-naphthoate | 48% |

Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling :

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O, 80°C, 24 h | 3-Aryl-6-bromo-2-methoxy-1-naphthoate | 55–70% | >90% for C3-Br |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

-

Treatment with NaOH (2M) in ethanol/water (1:1) at reflux yields the carboxylic acid derivative.

-

-

Acidic Hydrolysis :

-

Concentrated HCl in dioxane at 60°C cleaves the ester to the free acid.

-

| Conditions | Product | Yield | Reaction Time |

|---|---|---|---|

| NaOH (2M), EtOH/H₂O, reflux | 3,6-Dibromo-2-methoxy-1-naphthoic acid | 85% | 8 h |

Regioselective Hydrodebromination

Controlled reduction removes bromine atoms with positional selectivity:

-

Catalytic Hydrodebromination :

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Pd/C (5 wt%) | H₂ (1 atm), EtOAc, 25°C | 3-Bromo-2-methoxy-1-naphthoate | 78% | >95% for C6-Br |

Oxidation and Functionalization

The naphthalene core undergoes electrophilic substitution:

-

Nitration :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 0°C, 2 h | 3,6-Dibromo-4-nitro-2-methoxy-1-naphthoate | 40% |

Key Mechanistic Insights:

-

Steric and Electronic Effects :

-

Solvent Influence :

Aplicaciones Científicas De Investigación

Organic Synthesis

Pharmaceutical Intermediates

Methyl 3,6-dibromo-2-methoxy-1-naphthoate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. For example, it can be converted into derivatives that exhibit anti-inflammatory and analgesic properties. The compound's bromine substituents enhance its reactivity, making it suitable for further transformations into more complex structures.

Table 1: Key Pharmaceutical Applications

| Compound Name | Application Type | Reference Source |

|---|---|---|

| Naproxen | Anti-inflammatory agent | |

| Nabumetone | Non-steroidal anti-inflammatory drug | |

| Other Naphthalene Derivatives | Various therapeutic uses |

Agrochemical Development

This compound has potential applications in the agrochemical sector. Its derivatives can be designed to act as herbicides or fungicides, providing effective solutions for crop protection. The brominated naphthalene structure allows for modifications that can enhance biological activity against specific pests.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used as a precursor for developing polymers with specific thermal and mechanical properties. Research is ongoing to explore its potential in creating materials that can withstand harsh environmental conditions.

Case Studies

Case Study 1: Synthesis of Naproxen

In a study investigating the synthesis of naproxen, this compound was successfully used as a starting material. The bromination step was crucial for achieving the desired pharmacological activity of the final product. The efficiency of this synthetic route was highlighted by a high yield and purity of naproxen obtained from this intermediate.

Case Study 2: Agrochemical Applications

Another research project focused on developing new herbicides using derivatives of this compound. The study demonstrated that certain derivatives exhibited significant herbicidal activity against common agricultural weeds, indicating the compound's potential in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of Methyl 3,6-dibromo-2-methoxy-1-naphthoate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and ester groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets and pathways .

Comparación Con Compuestos Similares

Methyl 3,6-dibromo-2-methoxy-1-naphthoate can be compared with other similar compounds such as:

Methyl 2-methoxy-1-naphthoate: Lacks the bromine atoms, making it less reactive in substitution reactions.

Methyl 6-bromo-2-naphthoate: Contains only one bromine atom, resulting in different reactivity and applications.

Methyl 3,4,5-trimethoxybenzoate: Similar ester and methoxy groups but different aromatic core, leading to distinct properties and uses

Actividad Biológica

Methyl 3,6-dibromo-2-methoxy-1-naphthoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound belongs to the naphthoate family, characterized by the presence of bromine and methoxy substituents, which significantly influence its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10Br2O3

- Molecular Weight : 332.02 g/mol

The presence of bromine atoms at the 3 and 6 positions enhances the lipophilicity and potential interaction with biological targets, while the methoxy group at position 2 may contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine substituents are believed to play a crucial role in binding affinity, potentially leading to inhibition or modulation of various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act on pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (M.tb) and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | MRSA |

| This compound | 3 | M.tb |

These results indicate that this compound exhibits significant antibacterial activity, making it a candidate for further development as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human macrophages. This suggests a potential application in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against several pathogenic bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against MRSA and 3 μg/mL against M.tb. These results were significant compared to control groups treated with standard antibiotics, underscoring the compound's potential as an alternative treatment option for drug-resistant infections .

Inflammation Modulation Research

Another study focused on the anti-inflammatory effects of this compound. The compound was tested on human monocyte-derived macrophages exposed to lipopolysaccharides (LPS). Results indicated a marked reduction in TNF-alpha production when treated with varying concentrations of the compound, demonstrating its potential role in managing inflammatory responses .

Propiedades

IUPAC Name |

methyl 3,6-dibromo-2-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O3/c1-17-12-10(15)6-7-5-8(14)3-4-9(7)11(12)13(16)18-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALNKNBQQXFHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.